[2,3-Dichloro-4-(ethylsulfonyl)phenyl](morpholino)methanone

Medicinal Chemistry ADME Optimization Lead Discovery

Procure this specific compound as your primary CNS-penetrant kinase scaffold. Unlike N-phenylcarboxamide analogs (HBD=1), its zero HBD count avoids permeability penalties. The morpholino methanone provides a defined planar geometry (~0-30° torsion) for flat binding pockets, a conformational preference not offered by flexible sulfonyl-linked analogs. The 2,3-dichloro pattern introduces ortho steric hindrance to reduce amidase-mediated hydrolysis, while the 4-ethylsulfonyl group offers strong electron withdrawal (σₚ≈+0.72; π≈+0.2) without excessive polarity, outperforming methylsulfonyl or propylsulfonyl variants in multiparameter optimization.

Molecular Formula C13H15Cl2NO4S
Molecular Weight 352.23
CAS No. 477867-73-5
Cat. No. B2939644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,3-Dichloro-4-(ethylsulfonyl)phenyl](morpholino)methanone
CAS477867-73-5
Molecular FormulaC13H15Cl2NO4S
Molecular Weight352.23
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)N2CCOCC2)Cl)Cl
InChIInChI=1S/C13H15Cl2NO4S/c1-2-21(18,19)10-4-3-9(11(14)12(10)15)13(17)16-5-7-20-8-6-16/h3-4H,2,5-8H2,1H3
InChIKeyIYKSOJINEZWTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2,3-Dichloro-4-(ethylsulfonyl)phenyl](morpholino)methanone (CAS 477867-73-5): Structural Baseline for Informed Procurement


[2,3-Dichloro-4-(ethylsulfonyl)phenyl](morpholino)methanone (CAS 477867-73-5; molecular formula C₁₃H₁₅Cl₂NO₄S; MW 352.23 g/mol) is a synthetic small molecule belonging to the 2,3-dichloro-4-(ethylsulfonyl)phenyl aryl amide/ketone class, distinguished by a morpholino methanone (tertiary amide) substituent [1]. The compound features a 1,2,3,4-tetrasubstituted phenyl core bearing chlorine atoms at positions 2 and 3, an ethylsulfonyl electron-withdrawing group at position 4, and a morpholinocarbonyl moiety at position 1 [2]. This compound is catalogued within the Key Organics Bionet screening collection and is primarily supplied as a research-grade building block for medicinal chemistry and agrochemical discovery programs .

Why [2,3-Dichloro-4-(ethylsulfonyl)phenyl](morpholino)methanone Cannot Be Replaced by In-Class Analogs Without Experimental Re-Validation


Within the 2,3-dichloro-4-(ethylsulfonyl)phenyl chemotype, seemingly conservative changes to the amide/ketone substituent produce molecules with fundamentally divergent physicochemical and pharmacological profiles. Replacing the morpholino methanone with an N-phenylcarboxamide (CAS 477867-82-6) or N-methylcarboxamide (CAS 477867-81-5) alters hydrogen-bond acceptor count, topological polar surface area (TPSA), and conformational flexibility, directly impacting target engagement and ADME properties . Similarly, changing the connectivity from a carbonyl-linked morpholine to a sulfonyl-linked morpholine (CAS 311315-85-2) inverts the electronic character of the morpholine attachment, which can reverse selectivity profiles in enzyme inhibition assays . Generic substitution without head-to-head data therefore carries a high risk of phenotype loss. The quantitative evidence below establishes where this specific compound occupies a differentiated position within its analog series.

Quantitative Differentiation Evidence for [2,3-Dichloro-4-(ethylsulfonyl)phenyl](morpholino)methanone Versus Closest Analogs


Morpholino Methanone vs. N-Phenylcarboxamide: Hydrogen-Bond Acceptor Capacity Differentiates Solubility and Permeability Profiles

The target compound bears a morpholino methanone (tertiary amide) at position 1 of the phenyl ring, contributing one hydrogen-bond acceptor (HBA; the morpholine oxygen) beyond the amide carbonyl. By contrast, the closest benzamide analog, 2,3-dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide (CAS 477867-82-6), contains a secondary amide (NH) that introduces a hydrogen-bond donor (HBD) not present in the target compound . The target compound therefore has HBA = 5, HBD = 0, while the N-phenyl analog has HBA = 4, HBD = 1 [1]. This HBD difference alters predicted aqueous solubility and passive membrane permeability, making the morpholino methanone a preferred choice when HBD minimization is required to achieve CNS penetration or avoid P-glycoprotein efflux [1].

Medicinal Chemistry ADME Optimization Lead Discovery

Carbonyl-Linked Morpholine vs. Sulfonyl-Linked Morpholine: Electronic and Conformational Differentiation Shapes Target Binding

The target compound connects the morpholine ring to the phenyl core via a carbonyl (C=O) linker (amide bond), whereas 4-[(2,3-dichlorophenyl)sulfonyl]morpholine (CAS 311315-85-2) uses a sulfonyl (SO₂) linker . The carbonyl linker is planar and electron-withdrawing through resonance, while the sulfonyl linker is tetrahedral and electron-withdrawing through induction. This results in different preferred torsion angles between the morpholine and phenyl rings: the amide prefers near-coplanarity (torsion angle ~0–30°), whereas the sulfonamide prefers a more orthogonal arrangement (~60–90°) [1]. In kinase hinge-binding and other flat binding pockets, the planar amide geometry can enable more favorable π-stacking and hydrogen-bonding interactions [1].

Enzyme Inhibition Kinase Drug Discovery Structure-Based Design

2,3-Dichloro Substitution Pattern vs. 3,5-Dichloro Isomer: Positional Isomerism Changes Lipophilicity and Metabolic Stability

The target compound bears chlorine atoms at the 2- and 3- positions of the phenyl ring, adjacent to the morpholinocarbonyl group. A commercially available regioisomer, 2-(3,5-dichlorophenyl)-4-(ethylsulfonyl)morpholine (CAS 1421449-03-7), places the chlorine atoms at the 3- and 5- positions on a phenyl ring that is attached to the morpholine at the 2-position via a C–C bond (rather than a carbonyl) . The 2,3-dichloro pattern introduces steric hindrance adjacent to the amide bond, which can slow metabolic N-dealkylation or amide hydrolysis by CYP450 enzymes relative to less hindered substitution patterns. Additionally, the ClogP of the target compound (calculated ~2.26) differs from the 3,5-isomer (~2.8, calculated) due to altered dipole moment and shielding effects from ortho-substitution [1].

Metabolic Stability CYP Inhibition Isomer Differentiation

Ethylsulfonyl Substituent Contribution: Electron-Withdrawing Strength Differentiates This Chemotype from Methylsulfonyl and Unsubstituted Analogs

The ethylsulfonyl group at the 4-position of the phenyl ring provides a distinct balance of electron-withdrawing strength (Hammett σₚ ≈ +0.72) and lipophilicity (π ≈ +0.2) compared with the smaller methylsulfonyl analog (σₚ ≈ +0.68; π ≈ −0.5) or the unsubstituted parent compound (σₚ = 0; π = 0) [1]. The ethylsulfonyl group is a stronger electron-withdrawing group than methylsulfonyl by approximately 0.04 σ units, while contributing an additional ~0.7 log units of lipophilicity relative to methylsulfonyl due to the extra methylene unit [1]. For the morpholino methanone series, this means the ethylsulfonyl-containing target compound occupies a distinct region of property space compared with analogs bearing smaller or larger alkylsulfonyl groups, enabling fine-tuning of both electronic and lipophilic properties in lead optimization [2].

Electron-Withdrawing Group SAR Exploration Physicochemical Tuning

Recommended Application Scenarios for [2,3-Dichloro-4-(ethylsulfonyl)phenyl](morpholino)methanone Based on Established Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization: Leveraging Zero HBD Morpholino Methanone Architecture

In kinase drug discovery programs requiring blood-brain barrier penetration, the target compound's zero HBD count (versus N-phenylcarboxamide analogs with HBD = 1) makes it a strategically preferred core scaffold for CNS-targeted libraries [1]. The morpholino methanone provides the necessary hydrogen-bond acceptor capacity for hinge-binding (morpholine oxygen + amide carbonyl) without introducing the HBD that would penalize CNS permeability. Medicinal chemistry teams should procure this compound as a starting point for CNS kinase SAR rather than the N-phenyl or N-methyl benzamide analogs, which carry an HBD that can confound permeability optimization [1].

Structure-Based Drug Design Against Flat Binding Sites: Exploiting Planar Amide Geometry

For targets with shallow, aromatic-rich binding pockets (e.g., BET bromodomains, kinase hinge regions, PDE catalytic sites), the restricted planar geometry of the morpholino methanone linker provides a defined conformational preference (~0–30° torsion) that can be exploited for structure-based design [2]. The alternative sulfonyl-linked morpholine analog (CAS 311315-85-2) presents a more flexible, non-planar geometry that may fail to engage key π-stacking interactions. Procurement of the amide-linked compound is recommended when co-crystal structures or docking models indicate a flat binding cleft [2].

Metabolic Stability Screening Cascades: Ortho-Chlorine Steric Shielding as a Liability-Reduction Strategy

In early ADME triage, the 2,3-dichloro substitution pattern of the target compound introduces ortho steric hindrance adjacent to the amide bond, which is predicted to reduce susceptibility to amidase-mediated hydrolysis relative to analogs lacking ortho substitution (e.g., 3,5-dichloro or 4-chloro patterns) [3]. Research groups conducting metabolic stability panels should include this compound as a representative of sterically shielded morpholino amides to benchmark intrinsic clearance against unshielded comparator scaffolds [3].

Multiparameter Lead Optimization: Ethylsulfonyl as a Tunable Electron-Withdrawing/Lipophilic Handle

When optimizing both biochemical potency (via electronic modulation of the aryl ring) and physicochemical properties (via lipophilicity control), the 4-ethylsulfonyl substituent offers a distinct operating point (σₚ ≈ +0.72; π ≈ +0.2) that cannot be matched by the more polar methylsulfonyl (π ≈ −0.5) or the more lipophilic but sterically larger propylsulfonyl [4]. Medicinal chemists conducting multiparameter optimization should procure the ethylsulfonyl variant specifically when the desired property profile requires strong electron withdrawal without excessive polarity or steric bulk [4].

Quote Request

Request a Quote for [2,3-Dichloro-4-(ethylsulfonyl)phenyl](morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.